Cas no 83-24-9 (2,5-dimethyl-1-phenyl-1H-pyrrole)

2,5-dimethyl-1-phenyl-1H-pyrrole structure
83-24-9 structure
Product Name:2,5-dimethyl-1-phenyl-1H-pyrrole
CAS-nummer:83-24-9
MF:C12H13N
MW:171.238322973251
MDL:MFCD00022464
CID:81711
PubChem ID:66518
Update Time:2024-10-27

2,5-dimethyl-1-phenyl-1H-pyrrole Chemische en fysische eigenschappen

Naam en identificatie

    • 2,5-Dimethyl-1-phenylpyrrole
    • 1-Phenyl-2,5-dimethylpyrrole
    • 2,5-Dimethyl-1-phenyl-1H-pyrrole
    • 1H-Pyrrole, 2,5-dimethyl-1-phenyl-
    • Pyrrole, 2,5-dimethyl-1-phenyl-
    • JNXIFVSGXLGULI-UHFFFAOYSA-N
    • NSC163170
    • Pyrrole,5-dimethyl-1-phenyl-
    • KUC109839N
    • 1H-Pyrrole,5-dimethyl-1-phenyl-
    • 1-Phenyl-2,5-dimethyl-1H-pyrrole
    • STK197115
    • SBB061908
    • VP60073
    • 2,5-Dimethyl-1-phenyl-1H-
    • 2,5-Dimethyl-1-phenyl-1H-pyrrole (ACI)
    • Pyrrole, 2,5-dimethyl-1-phenyl- (6CI, 7CI, 8CI)
    • 2,5-Dimethyl-N-phenylpyrrole
    • N-Phenyl-2,5-dimethylpyrrole
    • NSC 163170
    • NSC-163170
    • 2,5-Dimethyl-1-phenyl-1H-pyrrole #
    • D92139
    • EN300-153598
    • KSC-248-048
    • SCHEMBL65301
    • G3AC4XDN4A
    • EINECS 201-461-2
    • InChI=1/C12H13N/c1-10-8-9-11(2)13(10)12-6-4-3-5-7-12/h3-9H,1-2H
    • FS-3924
    • 83-24-9
    • OSM-S-25
    • FT-0610425
    • MFCD00022464
    • AM20041224
    • Z55669103
    • NS00038243
    • P1615
    • AKOS000285561
    • UNII-G3AC4XDN4A
    • DTXSID2058889
    • DB-056699
    • DTXCID7048328
    • 2,5-dimethyl-1-phenyl-1H-pyrrole
    • MDL: MFCD00022464
    • Inchi: 1S/C12H13N/c1-10-8-9-11(2)13(10)12-6-4-3-5-7-12/h3-9H,1-2H3
    • InChI-sleutel: JNXIFVSGXLGULI-UHFFFAOYSA-N
    • LACHT: C1C=CC(N2C(C)=CC=C2C)=CC=1
    • BRN: 124370

Berekende eigenschappen

  • Exacte massa: 171.10500
  • Monoisotopische massa: 171.105
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 0
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 1
  • Complexiteit: 151
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 4.9
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: 3.1

Experimentele eigenschappen

  • Kleur/vorm: 不确定
  • Dichtheid: 0.96
  • Smeltpunt: 51-52 °C
  • Kookpunt: 155-160°C 15mm
  • Vlampunt: 155-160°C/15mm
  • Brekindex: 1.519
  • PSA: 4.93000
  • LogboekP: 3.09410
  • Oplosbaarheid: 不确定。
  • Dampfdruk: 0.0±0.5 mmHg at 25°C

2,5-dimethyl-1-phenyl-1H-pyrrole Beveiligingsinformatie

2,5-dimethyl-1-phenyl-1H-pyrrole Douanegegevens

  • HS-CODE:2933990090
  • Douanegegevens:

    中国海关编码:

    2933990090

    概述:

    2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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abcr
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2,5-dimethyl-1-phenyl-1H-pyrrole Productiemethode

Productiemethode 1

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1.1 Catalysts: Ascorbic acid ;  1 h, 70 °C
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Ghaemi, Amin; et al, Research on Chemical Intermediates, 2023, 49(9), 4087-4102

Productiemethode 2

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1.1 Reagents: Hydrogen Catalysts: Cobalt nickel phosphide Solvents: Ethanol ,  Water ;  6 h, 2 MPa, rt → 150 °C
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Li, Xiang; et al, Applied Catalysis, 2022, 316,

Productiemethode 3

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1.1 Catalysts: Benzenesulfonic acid, 3-phosphono-, zirconium(4+) salt, hydrate (2:1:?) ;  2 h, rt
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Layered zirconium phosphate and phosphonate as heterogeneous catalyst in the preparation of pyrroles
Curini, Massimo; et al, Tetrahedron Letters, 2003, 44(20), 3923-3925

Productiemethode 4

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1.1 Reagents: Titanocene dichloride Solvents: Diethyl ether ,  Tetrahydrofuran ;  1 h, -10 °C; -10 °C → 0 °C
1.2 Solvents: Tetrahydrofuran ;  18 h, 65 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ;  1 h, rt
Referentie
A convenient one-pot synthesis of polysubstituted pyrroles from N-protected succinimides
Kobeissi, Marwan; et al, Tetrahedron Letters, 2014, 55(15), 2523-2526

Productiemethode 5

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1.1 Catalysts: (TB-5-13)-Bis(N-methylmethanaminato)[N-methyl-N-[(1H-pyrrol-2-yl-κN)methyl]-1H-p… Solvents: Toluene ;  6 h, 75 °C
Referentie
Pyrrole syntheses based on titanium-catalyzed hydroamination of diynes
Ramanathan, Balasubramanian; et al, Organic Letters, 2004, 6(17), 2957-2960

Productiemethode 6

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1.1 Catalysts: Stereoisomer of bis[benzenaminato(2-)]di-μ-chlorodichlorotetrakis(pyridine)ditit… Solvents: Toluene ;  24 h, 140 °C
1.2 Reagents: Water
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Ti-Catalyzed Multicomponent Synthesis of Pyrroles Using Allene Coupling Partners
Kaper, Tobias; et al, Organometallics, 2023, 42(13), 1459-1464

Productiemethode 7

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1.1 Catalysts: (OC-6-11)-Tris[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamid… Solvents: 1,4-Dioxane ;  72 h, 120 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
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Indium-Catalyzed Formal N-Arylation and N-Alkylation of Pyrroles with Amines
Yonekura, Kyohei; et al, Advanced Synthesis & Catalysis, 2016, 358(18), 2895-2902

Productiemethode 8

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1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  10 atm, rt; 3 h, 100 °C
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Schmidt, Elena Yu.; et al, Mendeleev Communications, 2020, 30(1), 109-111

Productiemethode 9

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1.1 Solvents: Benzene ;  reflux
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Productiemethode 10

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1.1 10 d, 50 °C
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Productiemethode 11

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1.1 Catalysts: Oxalic acid Solvents: Ethanol ;  30 min, 60 °C
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Productiemethode 12

Reactievoorwaarden
1.1 Catalysts: Bismuth trinitrate pentahydrate ;  5 min, 90 °C
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Akbaslar, Dilek; et al, Synthetic Communications, 2014, 44(9), 1323-1332

Productiemethode 13

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1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Toluene ;  5 h, 0.5 MPa, 110 °C
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Productiemethode 14

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Productiemethode 15

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Productiemethode 16

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Productiemethode 17

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Productiemethode 18

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1.1 Solvents: Ethanol ,  Acetic acid ;  5 min, rt
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Productiemethode 19

Reactievoorwaarden
1.1 Catalysts: Gold (supported on thiol- and sulfonic acid-functionalized periodic mesoporo…) Solvents: Water ;  24 h, 80 °C
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Zhu, Feng-Xia; et al, Journal of the American Chemical Society, 2011, 133(30), 11632-11640

Productiemethode 20

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Palladium trifluoroacetate Solvents: Toluene ;  12 h, 100 °C
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Chen, Xi; et al, Tetrahedron Letters, 2016, 57(47), 5215-5218

Productiemethode 21

Reactievoorwaarden
1.1 Reagents: Formic acid Solvents: Ethanol ;  3 h, rt
Referentie
Synthesis of new 2,5-dimethyl pyrrole derivatives from acetonylacetone
Ji, Xiao Ming; et al, Chinese Chemical Letters, 2010, 21(8), 919-921

Productiemethode 22

Reactievoorwaarden
1.1 Reagents: Copper Solvents: Mesitylene
Referentie
Reactions of N-sulfinylarylamines with carbonyl compounds and a nitrile in the presence of copper
Minami, Toru; et al, Journal of Organic Chemistry, 1976, 41(24), 3811-13

Productiemethode 23

Reactievoorwaarden
1.1 Catalysts: Carbonyldihydrotris(triphenylphosphine)ruthenium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  30 min, 110 °C
1.2 24 h, reflux
Referentie
Ruthenium-catalyzed conversion of 1,4-alkynediols into pyrroles
Pridmore, Simon J.; et al, Tetrahedron Letters, 2007, 48(29), 5115-5120

Productiemethode 24

Reactievoorwaarden
1.1 Solvents: Benzene-d6
Referentie
Reactions of "Cp2Ti:CH2" sources with acid anhydrides and imides
Cannizzo, Louis F.; et al, Journal of Organic Chemistry, 1985, 50(13), 2316-23

Productiemethode 25

Reactievoorwaarden
1.1 Solvents: Acetic acid ;  10 min, 150 °C
1.2 Solvents: Water ;  4 h, cooled
2.1 10 d, 50 °C
Referentie
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2,5-dimethyl-1-phenyl-1H-pyrrole Raw materials

2,5-dimethyl-1-phenyl-1H-pyrrole Preparation Products

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